Cas no 100-52-7 (Benzaldehyde)

Benzaldehyde structure
Benzaldehyde structure
Product Name:Benzaldehyde
Número CAS:100-52-7
MF:C7H6O
Megavatios:106.121942043304
MDL:MFCD00003299
CID:35094
PubChem ID:24866203
Update Time:2025-09-23

Benzaldehyde Propiedades químicas y físicas

Nombre e identificación

    • Benzaldehyde
    • ARTIFICIAL ESSENTIAL OIL OF ALMOND
    • BALD
    • BENZENECARBONAL
    • BENZOIC ALDEHYDE
    • BENZYL ALDEHYDE
    • BITTER ALMOND OIL
    • FEMA 2127
    • OIL OF BITTER ALMOND
    • phenylmethanal
    • Almond artificial essential oil
    • Artifical essential oil of almond
    • Artificial Almond Oil
    • Artificial bitter almond oil
    • Benzaldehyde FFC
    • Benzaldehyde Solution
    • BENZALDEHYDE(AS)
    • Benaldehyde
    • Benzaldehyd
    • Benzaldehyde (List CheMical)
    • Benzaldehyde,redistilled,AcroSeal
    • Benzoylhydride
    • Benzyaldehyde
    • NA 1989
    • NCI-C56133
    • Benzenecarboxaldehyde
    • Benzenemethylal
    • Benzene carbaldehyde
    • Benzene carboxaldehyde
    • benzanoaldehyde
    • Benzylaldehyde
    • Benzoyl hydride
    • Caswell No. 076
    • Synthetic oil of bitter almond
    • Benzaldehyde (natural)
    • Benzadehyde
    • FEMA No. 2127
    • Phenylformaldehyde
    • Artificial bi
    • Benzoic acid aldehyde
    • NSC 7917
    • SCHEMBL573
    • Ald3-H_000012
    • DTXCID90134
    • Benzaldehyde, for synthesis, 95.0%
    • BENZALKONIUM CHLORIDE IMPURITY B [EP IMPURITY]
    • Benzaldehyde, purum, >=98.0% (GC)
    • GLYCOPYRRONIUM BROMIDE IMPURITY F [EP IMPURITY]
    • Benzaldehyde, SAJ special grade, >=98.0%
    • TRIBENOSIDE IMPURITY C (EP IMPURITY)
    • EPA Pesticide Chemical Code 008601
    • benzaldeyde
    • AI3-09931
    • WLN: VHR
    • EINECS 202-860-4
    • Aromatic aldehyde
    • BDBM60953
    • HSDB 388
    • BENZOYLL PEROXIDE HYDROUS IMPURITY A (EP IMPURITY)
    • InChI=1/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6
    • Benzaldehyde, purified by redistillation, >=99.5%
    • GLYCOPYRRONIUM BROMIDE IMPURITY F (EP IMPURITY)
    • benzaldehvde
    • Benzaldehyde, natural, >=98%, FCC, FG
    • BIDD:ER0249
    • BENZYL ALCOHOL IMPURITY A (EP IMPURITY)
    • TRIBENOSIDE IMPURITY C [EP IMPURITY]
    • UNII-TA269SD04T
    • Benzaldehyde [NF]
    • EC 202-860-4
    • 55279-75-9
    • BENZALDEHYDE [USP IMPURITY]
    • FENTANYL IMPURITY E (EP IMPURITY)
    • Benzaldehyde, European Pharmacopoeia (EP) Reference Standard
    • HYDROUS BENZOYL PEROXIDE IMPURITY A [EP IMPURITY]
    • PhCHO
    • BENZALDEHYDE [HSDB]
    • Q372524
    • BENZALDEHYDE [MI]
    • NSC-7917
    • BENZALDEHYDE [II]
    • BENZALDEHYDE (II)
    • Benzaldehyde, puriss. p.a., >=99.0% (GC)
    • phenyl-methanone
    • Benzaldehyde, United States Pharmacopeia (USP) Reference Standard
    • NCGC00091819-01
    • FENTANYL CITRATE IMPURITY E [EP IMPURITY]
    • MFCD00003299
    • Flavor and Extract Manufacturers' Association No. 2127
    • NSC7917
    • FENTANYL IMPURITY E [EP IMPURITY]
    • BENZOYLL PEROXIDE HYDROUS IMPURITY A [EP IMPURITY]
    • benzaldehye
    • Ald3.1-H_000160
    • DB-023673
    • SR-01000944375
    • BENZALDEHYDE [FHFI]
    • Benzaldehyde, AR, >=99%
    • Benzene methylal
    • AMFETAMINE SULFATE IMPURITY D (EP IMPURITY)
    • Benzaldehyde 2000 microg/mL in Dichloromethane
    • A800226
    • Tox21_113244
    • Benzaldehyde,(S)
    • AMFETAMINE SULFATE IMPURITY D [EP IMPURITY]
    • NCGC00091819-02
    • Benzaldehyde-carbonyl-13C
    • Benzoylwasserstoff
    • D02314
    • F1294-0144
    • 100-52-7
    • Benzene carcaboxaldehyde
    • benzenecarbaldehyde
    • TA269SD04T
    • BENZALDEHYDE [VANDF]
    • PS-11959
    • Ald3.1-H_000479
    • Benzaldehyde, Pharmaceutical Secondary Standard; Certified Reference Material
    • CHEMBL15972
    • NCGC00091819-03
    • CCG-266041
    • ghl.PD_Mitscher_leg0.170
    • Benzaldhyde
    • Benzaldehyde, analytical standard
    • SR-01000944375-1
    • BDBM50139371
    • benzaidehyde
    • STL194067
    • UN1990
    • 8013-76-1
    • B2379
    • Benzaldehyde (NF)
    • s5574
    • CCRIS 2376
    • CHEBI:17169
    • DTXSID8039241
    • BENZALDEHYDE (MART.)
    • AKOS000119172
    • Benzaldehyde [UN1990] [Class 9]
    • C00261
    • Benzaldehyde, ReagentPlus(R), >=99%
    • HYDROUS BENZOYL PEROXIDE IMPURITY A (EP IMPURITY)
    • Tox21_200634
    • BENZALKONIUM CHLORIDE IMPURITY B (EP IMPURITY)
    • Benzaldehyde-formyl-d
    • Benzaldehyde 1000 microg/mL in Dichloromethane
    • Benzaldehyde, methyl-
    • BENZALDEHYDE [MART.]
    • BENZALDEHYDE (USP IMPURITY)
    • C7H6O
    • NCGC00258188-01
    • Benzaldehyde-alpha-d1
    • FENTANYL CITRATE IMPURITY E (EP IMPURITY)
    • Tox21_113069
    • NS00008510
    • (phenyl)methanone
    • BENZALDEHYDE [FCC]
    • Phenylmethanal benzenecarboxaldehyde
    • Benzaldehyde, >=98%, FG, FCC
    • BENZYL ALCOHOL IMPURITY A [EP IMPURITY]
    • Benzaldehyde, Vetec(TM) reagent grade, 98%
    • 2vj1
    • BENZALDEHYDE [USP-RS]
    • Ald3.1-H_000798
    • CAS-100-52-7
    • C00193
    • Benzaldehyde, LR, >=99%
    • MDL: MFCD00003299
    • Renchi: 1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H
    • Clave inchi: HUMNYLRZRPPJDN-UHFFFAOYSA-N
    • Sonrisas: O=CC1C=CC=CC=1
    • Brn: 471223

Atributos calculados

  • Calidad precisa: 106.04200
  • Masa isotópica única: 106.041865
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 8
  • Cuenta de enlace giratorio: 1
  • Complejidad: 72.5
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Peso molecular: 106.12
  • Xlogp3: 1.5
  • Superficie del Polo topológico: 17.1

Propiedades experimentales

  • Color / forma: 纯品为无色液体,工业品为无色至淡黄色液体,有苦杏仁气味。
  • Denso: 1.044 g/cm3 at 20 °C(lit.)
  • Punto de fusión: −26 °C (lit.)
  • Punto de ebullición: 178-179 °C(lit.)
  • Punto de inflamación: 华氏:147.2 °F
    摄氏:64 °C
  • índice de refracción: n20/D 1.545(lit.)
  • PH: 5.9 (1g/l, H2O)
  • Disolución: H2O: soluble100mg/mL
  • Coeficiente de distribución del agua: <0.01 g/100 mL at 19.5 ºC
  • Estabilidad / vida útil: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids, reducing agents, steam. Air, light and moisture-sensitive.
  • PSA: 17.07000
  • Logp: 1.49910
  • Olor: Characteristic odor or volatile oil of almond
  • índice de refracción: Index of refraction: 1.5456 at 20 °C/D
  • Disolución: 微溶于水,20℃在水中溶解度为0.3%,能与乙醇、乙醚、苯、氯仿等混溶。
  • Merck: 1058
  • Presión de vapor: 4 mmHg ( 45 °C)
  • Sensibilidad: Air Sensitive
  • FEMA: 2127
  • PKA: 14.90(at 25℃)
  • Punto de congelación: -56℃

Benzaldehyde Información de Seguridad

  • Símbolo: GHS07
  • Promover:危险
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302
  • Declaración de advertencia: P201-P202-P210-P260-P264-P270-P271-P272-P273-P280-P301+P312+P330-P302+P352+P333+P313+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P308+P311-P370+P378-P403+P233-P405-P501
  • Número de transporte de mercancías peligrosas:UN 1990 9/PG 3
  • Wgk Alemania:2
  • Código de categoría de peligro: 22
  • Instrucciones de Seguridad: S24
  • Código F de la marca fuka:8
  • Rtecs:CU4375000
  • Señalización de mercancías peligrosas: Xn
  • Condiciones de almacenamiento:储存于紧闭密封的容器中。 储存于阴凉、干燥、通风良好的区域,远离不相容的物质。
  • Categoría de embalaje:III
  • Nivel de peligro:9
  • Período de Seguridad:9
  • Categoría de embalaje:III
  • Términos de riesgo:R22
  • Nivel de peligro:9
  • Grupo de embalaje:III
  • TSCA:Yes
  • Toxicidad:LD50 in rats, guinea pigs (mg/kg): 1300, 1000 orally (Jenner)
  • Límite de explosión:1.4-8.5%(V)

Benzaldehyde Datos Aduaneros

  • Código HS:2912210000
  • Datos Aduaneros:

    中国海关编码:

    2912210000

    概述:

    2912210000 苯甲醛。监管条件:无。增值税率:17.0%。退税率:9.0%。最低关税:5.5%。普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 四聚甲醛报明外观

    Summary:

    2912210000 benzaldehyde。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。Lowest tariff:5.5%。General tariff:30.0%

Benzaldehyde PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
B119740-1g
Benzaldehyde
100-52-7
1g
$ 81.00 2023-04-19
TRC
B119740-25g
Benzaldehyde
100-52-7
25g
$ 91.00 2023-04-19
TRC
B119740-100g
Benzaldehyde
100-52-7
100g
$ 119.00 2023-04-19
TRC
B119740-250g
Benzaldehyde
100-52-7
250g
$ 249.00 2023-04-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
12010-250ML-F
Benzaldehyde
100-52-7 ≥99.0%
250ML
¥576.82 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
12010-1L-F
Benzaldehyde
100-52-7 ≥99.0%
1L
¥1297.85 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
B1334-2ML
Benzaldehyde
100-52-7 99%
2ml
¥188.7 2023-10-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
B1334-250ML
Benzaldehyde
100-52-7 99%
250ml
¥341.28 2023-10-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
B1334-100G
Benzaldehyde
100-52-7 99%
100g
¥531.85 2023-10-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
B1334-1L
Benzaldehyde
100-52-7 99%
1l
¥523.3 2023-10-18

Benzaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: 4-Chlorobenzenethiol ,  Phosphoric acid ,  Oxygen Catalysts: Vanadium trichloride ,  N-[(2-Hydroxyphenyl)methylene]-L-serine methyl ester Solvents: Acetone
Referencia
Unexpected Catalyzed C:C Bond Cleavage by Molecular Oxygen Promoted by a Thiyl Radical
Baucherel, Xavier; Uziel, Jacques; Juge, Sylvain, Journal of Organic Chemistry, 2001, 66(13), 4504-4510

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: Molybdenum carbide (Mo2C) Solvents: Ethanol ;  3 h, 280 °C
Referencia
Supported β-Mo2C on Carbon Materials for Kraft Lignin Decomposition into Aromatic Monomers in Ethanol
Wu, Kejing; Wang, Junbo; Zhu, Yingming ; Wang, Xueting; Yang, Chunyan; et al, Industrial & Engineering Chemistry Research, 2019, 58(28), 12602-12610

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: 9,10-Dicyanoanthracene Solvents: 3-Methoxy-2,2-bis(methoxymethyl)-1-propanol
Referencia
Microreactor-controlled product selectivity in photosensitized oxidation of alkenes. Electron transfer versus energy transfer pathways
Fu, Xiao-Gang; Zhang, Li-Ping; Wu, Li-Zhu; Tung, Chen-Ho, Journal of Photoscience, 2003, 10(1), 175-180

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Nitric acid Solvents: Dichloromethane ;  rt; 1 h, rt
Referencia
Oxidation of benzylic alcohols and ethers to carbonyl derivatives by nitric acid in dichloromethane
Strazzolini, Paolo; Runcio, Antonio, European Journal of Organic Chemistry, 2003, (3), 526-536

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: tert-Butyl peroxide ,  (SP-5-14)-Chloro[1,2,3,7,8,12,13,17,18,19-decadehydro-5,10,15-tris(2,6-difluorop… Solvents: Acetonitrile ;  20 h, rt
Referencia
Catalytic hydrocarbon oxidation by iron complex of 5,10,15-tris(difluorophenyl)corrole via activation of hydroperoxides
Pariyar, Anand; Bose, Suranjana; Biswas, Achintesh Narayan; Das, Purak; Bandyopadhyay, Pinaki, Catalysis Communications, 2013, 32, 23-27

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: 9,10-Dicyanoanthracene Solvents: Acetonitrile ,  Water ;  8 h
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referencia
Photosensitized oxidation of alkenes with dendrimers as microreactors: controllable selectivity between energy and electron transfer pathway
Yuan, Zhao; Zheng, Shaojun; Zeng, Yi; Chen, Jinping; Han, Yongbin; et al, New Journal of Chemistry, 2010, 34(4), 718-722

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Oxygen Solvents: Acetonitrile
Referencia
Selective autoxidation of electron-rich substrates under elevated oxygen pressures
Correa, Paul E.; Hardy, Gordon; Riley, Dennis P., Journal of Organic Chemistry, 1988, 53(8), 1695-702

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Hexakis[μ-(diphenylphosphinato-κO:κO′)]tetra-μ3-oxotetramanganese Solvents: Dichloromethane ;  2 h, rt
Referencia
Oxidative catalysis by Mn4O46+ cubane complexes
Carrell, Thomas G.; Cohen, Shari; Dismukes, G. Charles, Journal of Molecular Catalysis A: Chemical, 2002, 187(1), 3-15

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Lithium perchlorate Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile ;  10 min, rt
1.2 8.3 h, rt
Referencia
Electrochemical alcohols oxidation mediated by N-hydroxyphthalimide on nickel foam surface
Behrouzi, Leila; Bagheri, Robabeh; Mohammadi, Mohammad Reza; Song, Zhenlun; Chernev, Petko; et al, Scientific Reports, 2020, 10(1),

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Oxygen-18 Catalysts: Carbon nitride (C3N4) Solvents: Hexadecyltrimethylammonium bromide ,  Water ;  5 h, rt
Referencia
Heterogeneous carbon nitride photocatalyst for C-C bond oxidative cleavage of vicinal diols in aerobic micellar medium
Niu, Tengfei; Chen, Shengjun; Hong, Mei; Zhang, Tianhao; Chen, Jiayang; et al, Green Chemistry, 2020, 22(15), 5042-5049

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: Choline chloride ,  Imidazole ;  150 °C
Referencia
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
Li, Haichao; et al, International Journal of Biological Macromolecules, 2021, 193, 319-327

Métodos de producción 12

Condiciones de reacción
1.1R:O2, C:Mn, C:Al2O3, C:Ag
Referencia
Probing the effects of plasma-induced surface species in ring-opening process of toluene decomposition via plasma-excited TPD and in situ DRIFTS
By Sun, Yuhai et al, Journal of Cleaner Production, 2022, 371, 133332

Métodos de producción 13

Condiciones de reacción
1.1R:R:O2, S:THF, 1 h, rt
1.2S:MeOH, 0.5 h, rt
Referencia
Sterically Regulated α-Oxygenation of α-Bromocarbonyl Compounds Promoted Using 2-Aryl-1,3-dimethylbenzimidazolines and Air
By Hasegawa, Eietsu et al, ACS Omega, 2020, 5(13), 7651-7665

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Manganese oxide (silicalite/silica-supported) Solvents: p-Xylene ;  220 °C
Referencia
Controllable cyanation of carbon-hydrogen bonds by zeolite crystals over manganese oxide catalyst
Wang, Liang; Wang, Guoxiong; Zhang, Jian; Bian, Chaoqun; Meng, Xiangju; et al, Nature Communications, 2017, 8,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: 9,10-Dicyanoanthracene Catalysts: Sodium laurate ,  Octyltrimethylammonium bromide Solvents: Water
1.2 Reagents: Oxygen
Referencia
Controllable Selectivity of Photosensitized Oxidation of Olefins Included in Vesicles
Li, H.-R.; Wu, L.-Z.; Tung, C.-H., Tetrahedron, 2000, 56(38), 7437-7442

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Poly(vinylpyrrolidone) ,  Gold alloy, base, Au 50,Pd 50
Referencia
Compositional Effect in AuPd Bimetallic Nanoparticles Towards Product Selectivity during Aerobic Oxidation of α-Hydroxy Esters and Phosphonates
Bhattacharya, Tamalika; Majumdar, Biju; Sarma, Tridib K., ChemistrySelect, 2016, 1(16), 5265-5269

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide ,  Potassium carbonate Catalysts: Gold(1+), (tetra-μ-chlorodi-μ3-chlorodichlorododecasilver)decakis(triphenylphosp… Solvents: Toluene ;  24 h, 80 °C
Referencia
Size-confined growth of atom-precise nanoclusters in metal-organic frameworks and their catalytic applications
Liu, Lingli; Song, Yongbo; Chong, Hanbao; Yang, Sha; Xiang, Ji; et al, Nanoscale, 2016, 8(3), 1407-1412

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Pyridinium, 1-hexadecyl-, tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κ… Solvents: Chloroform ,  Water ;  30 °C; 80 min, 30 °C
Referencia
Conversion of oximes to carbonyl compounds by triscetylpyridinium tetrakis(oxodiperoxotungsto) phosphate (PCWP)-mediated oxidation with hydrogen peroxide
Ballistreri, Francesco P.; Chiacchio, Ugo; Rescifina, Antonio; Tomaselli, Gaetano; Toscano, Rosa M., Molecules, 2008, 13(6), 1230-1237

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Polyethylene glycol
Referencia
Polyethylene glycol as a nonionic liquid solvent for polyoxometalate catalyzed aerobic oxidation
Haimov, Adina; Neumann, Ronny, Chemical Communications (Cambridge, 2002, (8), 876-877

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Iodosylbenzene Catalysts: (OC-6-12)-Dioxo[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato(2-… Solvents: Benzene
Referencia
Novel reactivities of iodosylbenzene in the catalytic oxygenation of olefins
Gross, Zeev; Mahammed, Atif, Journal of Molecular Catalysis A: Chemical, 1999, 142(3), 367-372

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Sodium periodate Catalysts: Ruthenium ,  Carbon Solvents: Acetonitrile ,  Ethyl acetate ,  Water ;  30 min, 25 °C
Referencia
Ru@C as a safety-release RuO3@C catalyst precursor for selective oxidative cleavage of alkenes to aldehydes or ketones and alkynes to 1, 2-diketones
Wang, Yuguang ; Liu, Hengliang ; Cai, Donglin ; Zhou, Jinqiu ; Wu, Mengjing ; et al, Applied Organometallic Chemistry, 2022, 36(10),

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium (nanoporous silica-supported) ,  Silica Solvents: Acetonitrile ,  Ethyl acetate ;  > 1 min, 25 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referencia
SBA15-supported nano-ruthenium catalyst for the oxidative cleavage of alkenes to aldehydes under flow conditions
Di Michele, Alessandro; Giovagnoli, Stefano; Filipponi, Paolo; Venturoni, Francesco; Gioiello, Antimo, Tetrahedron Letters, 2021, 86,

Métodos de producción 23

Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile
Referencia
Formation of 1,2,4-triazoles by cation radical-induced oxidative addition of arylhydrazones of benzaldehyde and butyraldehyde to nitriles
Shine, Henry J.; et al, Journal of Organic Chemistry, 1988, 53(18), 4349-53

Benzaldehyde Raw materials

Benzaldehyde Preparation Products

Benzaldehyde Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:100-52-7)Benzaldehyde
Número de pedido:sfd15249
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:37
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:100-52-7)Benzaldehyde
Número de pedido:LE2195;LE10125;LE3412273
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 11:41
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:100-52-7)Benzaldehyde
sfd15249
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:100-52-7)Benzaldehyde
LE2195;LE10125;LE3412273
Pureza:99%/99%/99%
Cantidad:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Precio ($):Informe/Informe/Informe